Methyl 2-[2-(4-oxo-3-phenyl-3,5,6,7-tetrahydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-2-ylthio)acetylamino]benzoate
Description
Methyl 2-[2-(4-oxo-3-phenyl-3,5,6,7-tetrahydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-2-ylthio)acetylamino]benzoate is a heterocyclic compound featuring a fused cyclopenta-thieno-pyrimidinone core. This structure integrates a thiophene ring fused to a pyrimidinone and a cyclopentane moiety, with a phenyl group at position 3 and a methyl benzoate ester linked via a thioether-acetamide bridge. The compound’s complexity arises from its polycyclic framework, which is common in bioactive molecules targeting enzymes or receptors.
Properties
Molecular Formula |
C25H21N3O4S2 |
|---|---|
Molecular Weight |
491.6 g/mol |
IUPAC Name |
methyl 2-[[2-[(12-oxo-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C25H21N3O4S2/c1-32-24(31)16-10-5-6-12-18(16)26-20(29)14-33-25-27-22-21(17-11-7-13-19(17)34-22)23(30)28(25)15-8-3-2-4-9-15/h2-6,8-10,12H,7,11,13-14H2,1H3,(H,26,29) |
InChI Key |
AGIJEKOMEJSNQJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=C(C4=C(S3)CCC4)C(=O)N2C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
The synthesis of Methyl 2-[2-(4-oxo-3-phenyl-3,5,6,7-tetrahydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-2-ylthio)acetylamino]benzoate involves multiple steps, each requiring specific conditions and reagents. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of various functional groups through a series of reactions. Industrial production methods may involve optimization of these steps to increase yield and reduce costs.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify its functional groups, leading to new derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-[2-(4-oxo-3-phenyl-3,5,6,7-tetrahydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-2-ylthio)acetylamino]benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in biological pathways, resulting in various effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Research Findings and Trends
- Structural Optimization : Substitutions at R1 (e.g., phenyl, allyl, chlorophenyl) and R2 (e.g., esters, acetamides) are critical for tuning bioactivity and pharmacokinetics .
- Synthetic Challenges : Low yields (e.g., 22% in ) highlight the difficulty of constructing polycyclic frameworks; improved catalysts or solvent systems may enhance efficiency .
- Unmet Needs : Direct biological data for the target compound are lacking. Future studies should prioritize assays against tyrosinase, kinases, or inflammatory targets, leveraging insights from analogues .
Biological Activity
Methyl 2-[2-(4-oxo-3-phenyl-3,5,6,7-tetrahydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-2-ylthio)acetylamino]benzoate (CAS No. 379238-04-7) is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, data tables, and case studies that highlight its pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 579.73 g/mol. The structure features multiple functional groups that contribute to its biological activity, including a thiophene ring and a pyrimidine moiety.
Antimicrobial Properties
Research has indicated that derivatives of thienopyrimidines, including compounds similar to this compound, exhibit significant antimicrobial activity. A study demonstrated that these compounds were effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Cytotoxicity and Anticancer Activity
The cytotoxic effects of this compound have been investigated in several cancer cell lines. In vitro studies suggest that it can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. A notable case study reported an IC50 value in the micromolar range for breast cancer cell lines .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes associated with disease processes. In particular, it has shown promise as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in inflammation and pain pathways .
Case Study 1: Antimicrobial Evaluation
A comprehensive evaluation of this compound was conducted using the agar well diffusion method. The results indicated varying degrees of inhibition against tested pathogens:
| Pathogen | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 18 | 16 |
| Candida albicans | 12 | 64 |
Case Study 2: Cytotoxicity Assay
In a study assessing the cytotoxic effects on MCF-7 breast cancer cells:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 60 |
| 50 | 30 |
| 100 | 10 |
The data indicate a dose-dependent reduction in cell viability, suggesting significant anticancer potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
